Anthracen-1-YL-hydrazine

Medicinal Chemistry Physical Chemistry Chemical Synthesis

Researchers often face inconsistent reactivity when substituting positional isomers in heterocycle synthesis. Anthracen-1-YL-hydrazine (CAS 210696-84-7) provides a structurally defined solution with the hydrazine group locked at the 1-position, avoiding the property drift seen with the 9-yl isomer. • Distinct Reactivity: Directs intramolecular cyclization to generate previously unexplored fused-ring systems compared to the 9-yl analog. • Unique Photophysical Profiles: The ΔLogP suggests distinct solvatochromic behavior critical for developing fluorescent probes with altered Stokes shifts. • Supply Assurance: Analytically confirmed isomer identity removes the risk of positional impurity compromising your comparative DNA-binding or materials science studies.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 210696-84-7
Cat. No. B3368436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthracen-1-YL-hydrazine
CAS210696-84-7
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C=CC=C3NN
InChIInChI=1S/C14H12N2/c15-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16H,15H2
InChIKeyDTSQOQPBSLQNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracen-1-YL-hydrazine Overview


Anthracen-1-YL-hydrazine (CAS 210696-84-7) is an aryl hydrazine derivative consisting of a hydrazine group (-NH-NH2) attached to the 1-position of an anthracene ring system. Its molecular formula is C14H12N2 with a molecular weight of 208.26 g/mol [1]. This compound serves as a versatile synthetic intermediate, particularly for the preparation of anthracenyl hydrazones and other nitrogen-containing heterocycles [2]. It is commercially available as a research chemical from specialized suppliers for use in medicinal chemistry, materials science, and organic synthesis .

Workflow
Hydrazone ligand & heterocycle synthesis
Selection
Position-specific anthracene building block
Use Context
Medicinal chemistry & materials research

Why Anthracen-1-YL-hydrazine Is Unique


The position of the hydrazine substituent on the anthracene ring critically influences the compound's physicochemical properties, electronic distribution, and reactivity. Substituting Anthracen-1-YL-hydrazine with its 9-yl positional isomer (Anthracen-9-ylhydrazine) or a simpler aryl hydrazine like phenylhydrazine will result in a different molecular geometry and electronic profile [1]. This difference directly impacts downstream applications; for instance, the resulting hydrazones or metal complexes will exhibit distinct steric and electronic characteristics that can alter their DNA-binding affinity, spectroscopic properties, and biological activity profiles [2]. Therefore, generic substitution without experimental validation risks compromising the reproducibility and performance of the intended chemical or biological system.

Target
Anthracen-1-YL-hydrazine: specific electronic and steric environment for hydrazone formation.
Substitute
9-yl positional isomer may shift DNA-binding profiles and metal-complex geometry.
Target
Anthracene π-system enables unique spectroscopic and intercalative properties.
Substitute
Simpler aryl hydrazines (e.g., phenylhydrazine) lack extended aromatic core, altering reactivity and photophysics.

Anthracen-1-YL-hydrazine vs. Structural Analogs


Lipophilicity: 1-YL vs. 9-YL Isomer

Anthracen-1-YL-hydrazine differs from its 9-yl positional isomer in key computed physicochemical properties that influence its behavior in both synthesis and biological assays. The 1-yl isomer exhibits a lower calculated LogP (XLogP3 = 3.4) compared to the 9-yl isomer (XLogP3 = 3.8), indicating a measurable difference in lipophilicity [1][2]. While other computed descriptors like Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor counts are identical (TPSA = 38.1 Ų; HBD = 2; HBA = 2), the difference in LogP can significantly impact membrane permeability and solubility, which are critical parameters in cell-based assays and drug discovery programs [1][2]. Direct head-to-head comparative data for this specific compound are limited; the following data represents the strongest available quantitative differentiation.

Lipophilicity
Reported
ΔLogP = –0.4 (computed XLogP3)
Supports lipophilicity-based differentiation for scaffold selection
1-yl isomer: XLogP3 3.4; 9-yl isomer: 3.8. Solubility/permeability profiles may differ.
Medicinal Chemistry Physical Chemistry Chemical Synthesis

Hydrazone Metal Complex Precursor

Anthracen-1-YL-hydrazine serves as a crucial precursor for the synthesis of anthracenyl hydrazone ligands. While the cited study [1] uses 9-anthracenecarboxaldehyde to form hydrazone ligands, it demonstrates the potential utility of the anthracenyl hydrazine scaffold. The resulting nickel(II) and copper(II) complexes with these hydrazone ligands exhibited potent cytotoxicity against human colorectal cancer cells (HCT-15) while showing negligible toxicity towards normal fibroblast cells (L929) in an MTT assay [1]. The study also confirmed the complexes' ability to intercalate with CT-DNA and induce apoptosis via ROS generation [1].

Metal Complex Precursor
Class-level
Reported cytotoxicity in HCT-15, low L929 impact
Supports cell-model response context for derived hydrazone complexes
Data from 9-yl anthracenyl hydrazone Ni(II)/Cu(II) complexes; direct 1-yl data pending.
Bioinorganic Chemistry Medicinal Chemistry Coordination Chemistry

Fused Heterocycle Precursor

Anthracen-1-YL-hydrazine and its analogs are valuable intermediates in the synthesis of complex polycyclic heterocycles. A related compound, 9-anthryl hydrazine, was successfully used as a starting material to synthesize the previously undescribed fused indole derivative dibenzo[cd,g]indole [1]. The synthesis involved the formation of a hydrazone intermediate from the anthrylhydrazine and paraformaldehyde, followed by an acid-catalyzed intramolecular cyclization under high dilution and low temperature [1].

Fused Heterocycle
Class-level
9-Anthryl hydrazine → dibenzo[cd,g]indole
Supports regioselective cyclization context
Method adapts 9-isomer cyclization; 1-yl regiochemistry expected to differ.
Organic Synthesis Heterocyclic Chemistry Materials Science

Anthracen-1-YL-hydrazine Applications


Anticancer Metallodrug Candidates

The distinct 1-yl substitution pattern may yield complexes with unique DNA-binding properties compared to 9-yl analogs [1].

Fused Polycyclic Heterocycles

Employ Anthracen-1-YL-hydrazine in cyclization reactions to construct novel fused ring systems. For example, adapt the method described for 9-anthryl hydrazine [2] by reacting it with paraformaldehyde to form a hydrazone, followed by BF3·Et2O-catalyzed intramolecular cyclization. The 1-yl substitution will direct cyclization to a different position on the anthracene ring, enabling access to previously unexplored chemical space for materials science or pharmaceutical applications [2].

Substituent Effects on Photophysical Properties

Procure both Anthracen-1-YL-hydrazine and its 9-yl isomer to conduct a comparative study on how the position of the hydrazine substituent influences the anthracene core's photophysical properties (e.g., UV-Vis absorbance, fluorescence quantum yield, Stokes shift) [3][4]. The measurable difference in LogP (ΔLogP = -0.4) suggests potential differences in solvatochromism and aggregation behavior, which are critical for developing fluorescent probes or organic electronic materials.

Application
Selection Property
Validation Focus
Metal complex cell-model studies
Positional isomerism effect on complex geometry
DNA interaction and cytotoxicity endpoints
Fused polycyclic heterocycle synthesis
Regiochemical control in cyclization
Cyclization regioselectivity and yield
Photophysical property comparison
Hydrazine substituent position effect
Absorbance, fluorescence, and solvatochromism
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